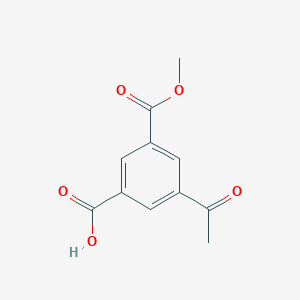
(9Z,11S,16R)-octadeca-9,17-dien-12,14-diyne-1,11,16-triol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(9Z,11S,16R)-octadeca-9,17-dien-12,14-diyne-1,11,16-triol is a complex organic compound belonging to the class of long-chain fatty alcohols This compound is characterized by its unique structure, which includes multiple double and triple bonds, as well as hydroxyl groups
Métodos De Preparación
The synthesis of (9Z,11S,16R)-octadeca-9,17-dien-12,14-diyne-1,11,16-triol involves several steps, typically starting with the preparation of the precursor molecules. The synthetic routes often include:
Hydrolysis of Castor Oil: One common method involves the hydrolysis of castor oil to obtain ricinoleic acid, which can then be further modified to produce the desired compound.
Industrial production methods may vary, but they generally follow similar principles, with optimization for large-scale production and cost-efficiency.
Análisis De Reacciones Químicas
(9Z,11S,16R)-octadeca-9,17-dien-12,14-diyne-1,11,16-triol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the triple bonds into double bonds or single bonds, altering the compound’s properties.
Substitution: The hydroxyl groups can participate in substitution reactions, where they are replaced by other functional groups, such as acetates.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
(9Z,11S,16R)-octadeca-9,17-dien-12,14-diyne-1,11,16-triol has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a subject of interest in studies related to lipid metabolism and cell membrane dynamics.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as an anti-inflammatory or antimicrobial agent.
Industry: It is used in the production of specialty chemicals, such as surfactants and lubricants
Mecanismo De Acción
The mechanism of action of (9Z,11S,16R)-octadeca-9,17-dien-12,14-diyne-1,11,16-triol involves its interaction with various molecular targets and pathways. The hydroxyl groups and unsaturated bonds play a crucial role in its reactivity and biological activity. The compound can interact with enzymes and receptors, influencing cellular processes such as signal transduction and gene expression .
Comparación Con Compuestos Similares
(9Z,11S,16R)-octadeca-9,17-dien-12,14-diyne-1,11,16-triol can be compared with other similar compounds, such as:
(9E)-11,16-Dihydroxy-9,17-octadecadiene-12,14-diyn-1-yl acetate: This compound has a similar structure but differs in the configuration of the double bonds and the presence of an acetate group.
(9Z,11S,16R)-11,16-Dihydroxy-9,17-octadecadiene-12,14-diyn-1-yl acetate: Another closely related compound, differing mainly in the functional groups attached to the hydroxyl groups.
The uniqueness of this compound lies in its specific configuration and the presence of multiple reactive sites, making it a versatile compound for various applications.
Propiedades
Fórmula molecular |
C18H26O3 |
|---|---|
Peso molecular |
290.4 g/mol |
Nombre IUPAC |
(9Z,11S,16R)-octadeca-9,17-dien-12,14-diyne-1,11,16-triol |
InChI |
InChI=1S/C18H26O3/c1-2-17(20)13-10-11-15-18(21)14-9-7-5-3-4-6-8-12-16-19/h2,9,14,17-21H,1,3-8,12,16H2/b14-9-/t17-,18+/m1/s1 |
Clave InChI |
MLGPZCOVWKAPPH-BEMCDONGSA-N |
SMILES isomérico |
C=C[C@H](C#CC#C[C@H](/C=C\CCCCCCCCO)O)O |
SMILES canónico |
C=CC(C#CC#CC(C=CCCCCCCCCO)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![9-Bromo-2,3,4,5-tetrahydro-1H-benzo[B]azepin-5-ylamine](/img/structure/B14852496.png)

![2-Bromo-5,6,7,8-tetrahydropyrido[3,4-B]pyrazine](/img/structure/B14852519.png)
![1-[2-(Aminomethyl)-1H-imidazol-5-YL]ethanone](/img/structure/B14852538.png)
![methyl (3aS,4S,5S,6Z,10E,11aR)-5-acetyloxy-4-(3-chloro-2-hydroxy-2-methylbutanoyl)oxy-10-methyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-6-carboxylate](/img/structure/B14852540.png)


![1-{2-[(1-Methoxy-1-oxo-4-phenylbutan-2-yl)amino]propanoyl}octahydrocyclopenta[b]pyrrole-2-carboxylic acid (non-preferred name)](/img/structure/B14852561.png)




